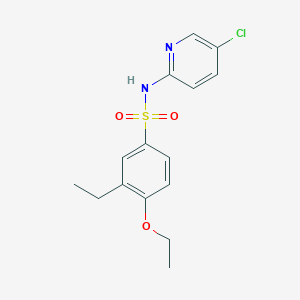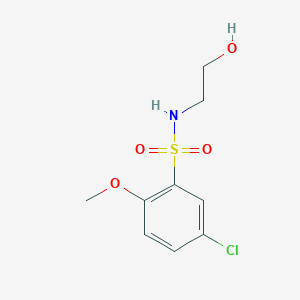![molecular formula C5H9ClO2 B224521 [(Z)-1-Chloro-2-phenylethenyl]benzene CAS No. 1460-06-6](/img/structure/B224521.png)
[(Z)-1-Chloro-2-phenylethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-1-Chloro-2-phenylethenyl]benzene, also known as styrene oxide, is an organic compound commonly used in the production of plastics, resins, and synthetic rubber. It is a colorless liquid with a sweet odor and is highly reactive due to the presence of an epoxide group. This compound has gained significant attention in scientific research due to its potential applications in the fields of medicine, agriculture, and environmental science.
Mechanism of Action
The mechanism of action of [(Z)-1-Chloro-2-phenylethenyl]benzene is still not fully understood. However, it is believed to act by forming covalent bonds with cellular nucleophiles, leading to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that exposure to [(Z)-1-Chloro-2-phenylethenyl]benzene oxide can cause a range of biochemical and physiological effects. It has been found to induce oxidative stress, DNA damage, and apoptosis in various cell types. It has also been shown to have neurotoxic effects, causing damage to the nervous system.
Advantages and Limitations for Lab Experiments
[(Z)-1-Chloro-2-phenylethenyl]benzene has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a high degree of purity. However, it is highly reactive and can be hazardous to handle, requiring careful handling and storage.
Future Directions
There are several potential future directions for research on [(Z)-1-Chloro-2-phenylethenyl]benzene oxide. One area of interest is its potential use as a drug delivery system. It has been shown to form stable complexes with various drugs, making it a promising candidate for the development of targeted drug delivery systems. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the fields of agriculture and environmental science.
Synthesis Methods
[(Z)-1-Chloro-2-phenylethenyl]benzene can be synthesized through the epoxidation of [(Z)-1-Chloro-2-phenylethenyl]benzene using various oxidizing agents such as hydrogen peroxide, peracetic acid, and m-chloroperbenzoic acid. The reaction is carried out under mild conditions and yields a high purity product.
Scientific Research Applications
Styrene oxide has been extensively studied for its potential use in the pharmaceutical industry. It has been found to exhibit antimicrobial, antifungal, and anticancer properties, making it a promising candidate for the development of new drugs. Additionally, it has been shown to have insecticidal activity, making it a potential alternative to traditional pesticides.
properties
CAS RN |
1460-06-6 |
|---|---|
Product Name |
[(Z)-1-Chloro-2-phenylethenyl]benzene |
Molecular Formula |
C5H9ClO2 |
Molecular Weight |
214.69 g/mol |
IUPAC Name |
[(Z)-1-chloro-2-phenylethenyl]benzene |
InChI |
InChI=1S/C14H11Cl/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H/b14-11- |
InChI Key |
VVFIZEWCXRQNGK-KAMYIIQDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\Cl |
SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)Cl |
Other CAS RN |
948-99-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8-Ethyl-2-(ethylamino)-6-[hydroxy(methoxy)methylidene]-5,8-dihydropteridin-7(6h)-one](/img/structure/B224498.png)

![1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224512.png)
![1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B224516.png)





